Rhodamine 123
Overview
Description
Rhodamine 123 is a chemical compound and a dye. It is often used as a tracer dye within water to determine the rate and direction of flow and transport . Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with instruments called fluorometers . It appears to bind to the mitochondrial membranes and inhibit transport processes, especially the electron transport chain, thus slowing down cellular respiration .
Synthesis Analysis
A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy has been reported . This approach drastically reduces the number of synthesis steps, expands the achievable structural diversity, increases overall yields, and permits gram-scale synthesis of the dyes .Molecular Structure Analysis
The molecular structure of Rhodamine 123 has been studied using various techniques. For instance, the aggregation-induced molecular conformation change of nonconjugated rhodamine derivatives has been investigated . The rotationally symmetric architecture of P-glycoprotein, which determines duality in ATP binding and Rhodamine 123 interaction, also forms the basis for the existence of two independently operating outer gates .Chemical Reactions Analysis
Rhodamine 123 has been used in biocompatible photocatalytic azide conjugation reactions inside live cells to achieve mitochondria-selective proteins labeling . The organic dyes acridine orange, fluorescein, and rhodamine 123 were developed as the biocompatible photocatalysts for the proteins labeling with aryl azides .Physical And Chemical Properties Analysis
The absorption of Rhodamine 123 peaks around 505 nm and luminescence is tunable around 560 nm when used as a laser dye . Its luminescence quantum yield is 0.90 . The fluorescence of Rhodamine 123 is highly dependent on the chemical environment .Scientific Research Applications
1. Use in Carcinoma Cell Studies
Rhodamine 123 has been demonstrated to exhibit selective toxicity in carcinoma cells in vitro. Continuous exposure of carcinoma cells to rhodamine 123 results in cell death, with the drug showing a shift from mitochondrial-specific to cytoplasmic-nonspecific localization prior to cell death. This selective toxicity is unique compared to other antitumor agents and has shown promise in animal tumor systems (Lampidis et al., 1983). Additionally, rhodamine-123 has been found to selectively reduce the clonal growth of carcinoma cells, distinguishing it from other anticancer drugs (Bernal et al., 1982).
2. Mitochondrial Localization and Analysis
Rhodamine 123 is a specific probe for the localization of mitochondria in living cells. Its fluorescence properties allow for enhanced detectability and monitoring of mitochondrial morphology and distribution changes due to various treatments or conditions (Johnson et al., 1980). The use of rhodamine 123 in conjunction with flow cytometry is a critical method for analyzing mitochondria in living cells. Its accumulation in mitochondria due to transmembrane potential makes it a useful probe for mitochondrial research (Ronot et al., 1986).
3. Studying Cellular Responses to Stimulation
Research on lymphocytes has shown that during stimulation, there is an increase in the uptake of rhodamine 123, correlating with increased mitochondrial content per cell. This indicates that rhodamine 123 can be used to discriminate between cycling and quiescent cells, useful in sorting functionally distinct cell subpopulations (Darżynkiewicz et al., 1981).
4. Phototoxicity in Cancer Research
The phototoxicity of rhodamine 123 in laser-irradiated carcinoma cells has been studied to understand its role in inducing mitochondrial damage. These studies are crucial for exploring potential cancer therapies using rhodamine 123 and light exposure (Shea et al., 1990).
5. Metabolic Effects on Cancer Cells
Rhodamine 123 has been shown to differentially affect the metabolism of cancer cells and normal cells. It alters the phosphorus and glucose metabolism of cancer cells, impacting mitochondrial ATP production and subsequently stimulating glycolysis to meet energy demands. This effect contributes to the understanding of rhodamine 123’s mechanism of action in cancer cells (Singer et al., 1993).
6. Application in Plant Cell Research
Rhodamine 123 has also been used as a vital stain for mitochondria in plant cells. It rapidly and selectively accumulates in the mitochondria, enabling the study of mitochondrial morphology, function, and dynamics in living plant cells (Vannini et al., 1988).
Future Directions
Rhodamine 123 is increasingly being used in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . The expression of Rhodamine 123 identifies different stem cell subpopulations in a canine HCC cell line . This holds excellent potential for intracellular protein network investigations .
properties
IUPAC Name |
methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFATKRONKHHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910785 | |
Record name | Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brown powder; [Acros Organics MSDS] | |
Record name | Rhodamine 123 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodamine 123 | |
CAS RN |
62669-70-9, 108608-81-7 | |
Record name | Rhodamine 123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RHODAMINE 123 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3CZ14C5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.